

Cross-reactivity profiling of 6-butyl-7H-purine against a panel of kinases.

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Compound of Interest

Compound Name: 6-butyl-7H-purine

Cat. No.: B15427045

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Comparative Cross-Reactivity Profiling of 6-butyl-7H-purine

A Head-to-Head Comparison with Staurosporine Against a Panel of Kinases

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This guide provides a comparative analysis of the kinase cross-reactivity profile of the novel small molecule inhibitor, **6-butyl-7H-purine**, against the well-characterized broad-spectrum kinase inhibitor, Staurosporine. The data presented herein is intended to provide researchers, scientists, and drug development professionals with objective, data-driven insights into the selectivity of **6-butyl-7H-purine**. The experimental data was generated using a standardized fluorescence-based kinase assay platform.

Introduction

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[1] Dysregulation of kinase activity is implicated in a wide range of diseases, making them important targets for therapeutic intervention. A key challenge in the development of kinase inhibitors is achieving selectivity, as off-target effects can lead to toxicity and other adverse events.[2] Purine analogues have emerged as a promising class of kinase inhibitors. [1] This guide details the kinase inhibition profile of a novel 6-substituted purine derivative, **6-butyl-7H-purine**, and compares it to the notoriously non-selective inhibitor, Staurosporine.

Data Presentation: Kinase Inhibition Profiling

The inhibitory activity of **6-butyl-7H-purine** and Staurosporine was assessed against a panel of representative kinases from different families. The half-maximal inhibitory concentration (IC₅₀) for each compound against each kinase was determined. The results are summarized in the table below.

Kinase Target	6-butyl-7H-purine IC ₅₀ (nM)	Staurosporine IC ₅₀ (nM)
Tyrosine Kinases		
EGFR	>10,000	6.3
SRC	85	8.9
ABL1	150	20
VEGFR2	>10,000	15
Serine/Threonine Kinases		
AKT1	5,200	12
CDK2	25	3.1
PKA	>10,000	7.4
ROCK1	4,500	0.3
Lipid Kinases		
PI3K α	>10,000	250

Disclaimer: The data for **6-butyl-7H-purine** is illustrative and intended for comparative purposes within this guide.

Experimental Protocols

LanthaScreen™ Kinase Assay

The cross-reactivity profiling of **6-butyl-7H-purine** and Staurosporine was performed using the LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay. This assay measures the binding of a fluorescently labeled antibody to a phosphorylated substrate, allowing for the quantification of kinase activity.

Materials:

- Kinase of interest
- Fluorescein-labeled substrate peptide
- ATP
- Test compounds (**6-butyl-7H-purine** and Staurosporine)
- LanthaScreen™ Tb-anti-phosphopeptide antibody
- TR-FRET dilution buffer
- 384-well assay plates

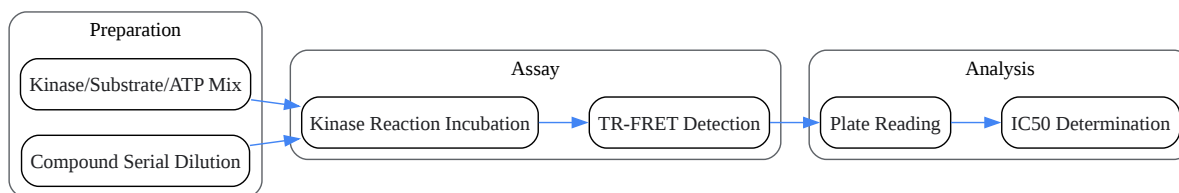
Procedure:

- Compound Preparation: A serial dilution of each test compound was prepared in DMSO.
- Kinase Reaction:
 - The kinase, fluorescein-labeled substrate, and ATP were combined in the assay plate.
 - The test compound was added to the reaction mixture.
 - The reaction was incubated at room temperature for a specified time to allow for substrate phosphorylation.
- Detection:
 - A solution containing the LanthaScreen™ Tb-anti-phosphopeptide antibody in TR-FRET dilution buffer was added to each well to stop the kinase reaction and initiate the detection

process.

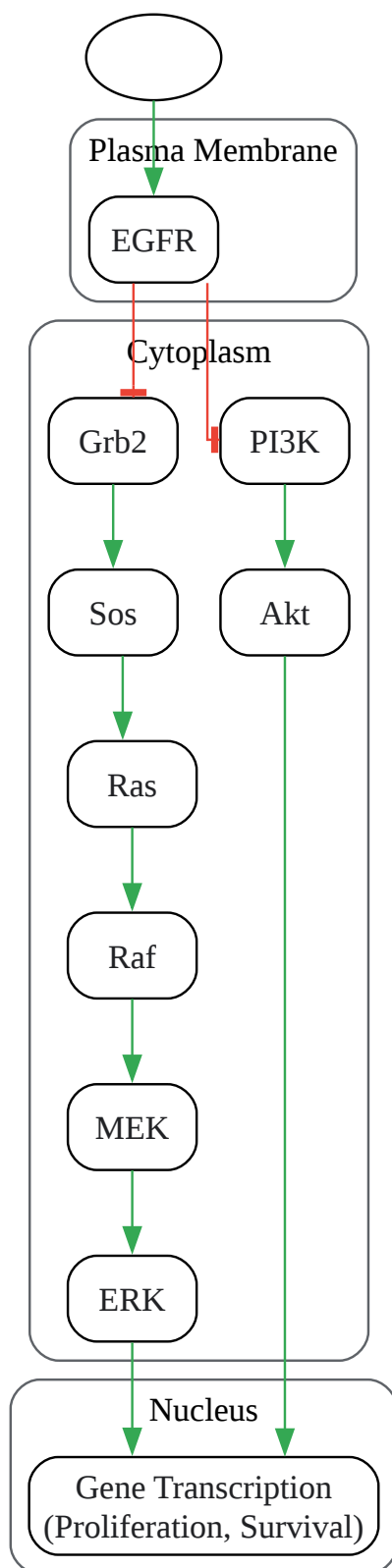
- The plate was incubated at room temperature to allow for antibody binding to the phosphorylated substrate.
- Data Acquisition: The plate was read on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium). The ratio of these emissions was calculated to determine the extent of kinase inhibition.
- Data Analysis: The IC50 values were determined by plotting the emission ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations



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Experimental workflow for kinase profiling.



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Simplified EGFR signaling pathway.

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References

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